molecular formula C9H7IN2O B1613912 4-iodo-6-methyl-2H-indazole-3-carbaldehyde CAS No. 885522-34-9

4-iodo-6-methyl-2H-indazole-3-carbaldehyde

Cat. No. B1613912
CAS RN: 885522-34-9
M. Wt: 286.07 g/mol
InChI Key: WGRWJPPSZAZXSP-UHFFFAOYSA-N
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Description

4-iodo-6-methyl-2H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C9H7IN2O . It is a derivative of indazole , a heterocyclic compound that has been drawing attention in medicinal chemistry as a kinase inhibitor . Indazole derivatives are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .


Synthesis Analysis

The synthesis of indazole derivatives, including 4-iodo-6-methyl-2H-indazole-3-carbaldehyde, often involves nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Other strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde consists of an indazole ring, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring . The compound has an iodine atom at the 4-position, a methyl group at the 6-position, and a carbaldehyde group at the 3-position of the indazole ring .


Chemical Reactions Analysis

Indazole derivatives, including 4-iodo-6-methyl-2H-indazole-3-carbaldehyde, can undergo various chemical reactions. For instance, the aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles, or isoindazoles) via cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde include a molecular weight of 286.07 g/mol. Other properties such as boiling point, density, and solubility are not specified in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for 4-iodo-6-methyl-2H-indazole-3-carbaldehyde is not mentioned in the retrieved papers, indazole derivatives are known to act as kinase inhibitors . They can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .

Future Directions

The future directions for research on 4-iodo-6-methyl-2H-indazole-3-carbaldehyde and other indazole derivatives could involve exploring their potential applications in medicinal chemistry, particularly as kinase inhibitors . Further studies could also focus on optimizing the synthesis methods and investigating the detailed mechanisms of action of these compounds.

properties

IUPAC Name

4-iodo-6-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c1-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRWJPPSZAZXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646507
Record name 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885522-34-9
Record name 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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